
3-Ethyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
“3-Ethyl-1H-indole-2-carboxylic acid” is a heterocyclic compound . Its empirical formula is C11H11NO2 and its molecular weight is 189.21 . It is a solid in form .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C11H11NO2 . Its molecular weight is 189.21 . It is a solid in form .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
The synthesis of 3-substituted indoles, including those derived from "3-Ethyl-1H-indole-2-carboxylic acid," plays a critical role in the development of biologically active compounds. For example, Shirakawa and Kobayashi (2006) demonstrated the use of carboxylic acid catalyzed aza-Friedel-Crafts reactions in water for synthesizing various 3-substituted indoles, highlighting an efficient method for generating compounds with potential biological activity (Shirakawa & Kobayashi, 2006).
Catalyst Support Materials
Indole derivatives have been utilized in the development of catalyst support materials. Wu et al. (2015) copolymerized indole-6-carboxylic acid with 3,4-ethylenedioxythiophene to create platinum catalyst supports for methanol oxidation, showcasing the material's excellent catalytic activity and potential for application in fuel cell technology (Wu et al., 2015).
Chemical Synthesis and Environmental Applications
Yoo et al. (2012) developed a base-mediated carboxylation method for indole derivatives with carbon dioxide under atmospheric pressure, presenting a straightforward approach for preparing indole-3-carboxylic acids. This method is significant for incorporating carbon dioxide into organic molecules, potentially contributing to carbon capture and utilization strategies (Yoo et al., 2012).
Electrocatalysis and Energy Conversion
The development of non-precious oxygen reduction catalysts for energy applications has also benefited from indole derivatives. Yu et al. (2014) reported on the synthesis of carbon-supported polyindole-5-carboxylic acid bonded with a copper complex, demonstrating its effectiveness as an oxygen reduction catalyst with excellent stability and catalytic activity, crucial for energy conversion technologies (Yu et al., 2014).
Medicinal Chemistry
Indole derivatives, including those related to "this compound," have been explored for their therapeutic potential. Lehr et al. (2001) synthesized derivatives of 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, evaluating their ability to inhibit cytosolic phospholipase A2, which is important for developing anti-inflammatory drugs (Lehr et al., 2001).
Mecanismo De Acción
Target of Action
They play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to show various biologically vital properties
Safety and Hazards
The safety information for “3-Ethyl-1H-indole-2-carboxylic acid” indicates that it is classified under Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H302 and a signal word of "Warning" .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Ethyl-1H-indole-2-carboxylic acid may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
3-ethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALTXJYIZPUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599911 | |
| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92287-88-2 | |
| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3-Ethyl-1H-indole-2-carboxylic acid derivatives interact with the CB1 receptor, and what are the downstream effects?
A1: These compounds act as allosteric modulators, binding to a site distinct from the orthosteric site where cannabinoid agonists like CP 55,940 bind [, , ]. While they enhance agonist binding affinity [], they function as insurmountable antagonists, reducing the maximum efficacy of agonists in G protein-mediated signaling pathways []. Notably, they can induce receptor internalization and activate ERK signaling independently of Gi protein activation, demonstrating ligand-biased signaling [].
Q2: What is the impact of structural modifications to the this compound scaffold on CB1 receptor activity?
A2: Research has shown that specific structural features are crucial for the allosteric modulation of CB1 receptors. For instance, the 5-chloro substitution on the indole ring, as seen in Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), contributes to its ability to increase CP 55,940 binding affinity []. Additionally, the piperidine ring nitrogen in Org 27569 interacts electrostatically with the lysine residue K3.28192 on the CB1 receptor, which is important for its inverse agonist activity []. Modifications to these key structural features can significantly impact the compound's binding affinity, functional activity, and selectivity for the CB1 receptor.
Q3: Have computational methods been employed to study these compounds and their interactions with the CB1 receptor?
A3: Yes, computational studies, including molecular dynamics simulations and normal mode analysis, have been conducted to understand the structural and dynamic interactions of these compounds, specifically Org 27569, with the CB1 receptor []. These studies provide insights into the molecular mechanisms underlying their allosteric modulation, such as conformational changes induced upon binding. Such computational approaches are valuable for the rational design of novel CB1 allosteric modulators with tailored pharmacological profiles.
Q4: What are the implications of ligand-biased signaling observed with compounds like Org 27569 for potential therapeutic applications?
A4: The discovery of ligand-biased signaling at the CB1 receptor, where compounds like Org 27569 can selectively activate downstream pathways (e.g., ERK signaling) while inhibiting others (e.g., G protein coupling), opens up exciting possibilities for developing more targeted therapies [, ]. This selectivity could potentially lead to drugs with improved efficacy and fewer adverse effects compared to traditional CB1 ligands. Future research should focus on identifying and characterizing compounds that bias signaling toward specific therapeutically relevant pathways while minimizing undesirable effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





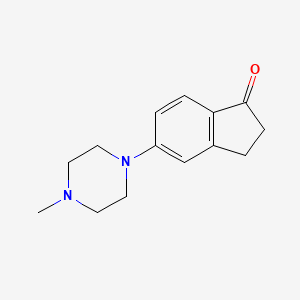

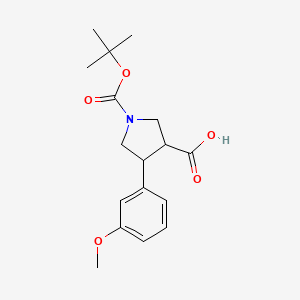
![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)
![Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate](/img/structure/B1611802.png)
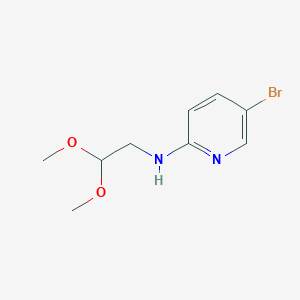
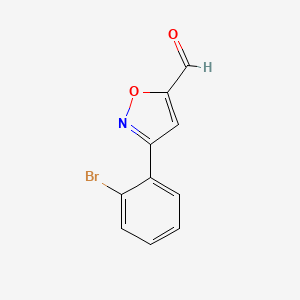
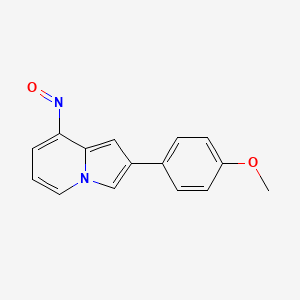


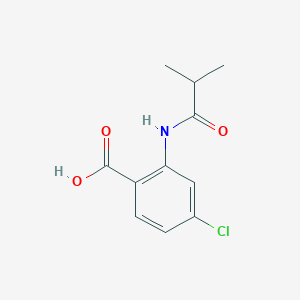
![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)